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molecular formula C10H9F3N2O3 B8677488 2,2,2-Trifluoro-N-[2-(4-nitro-phenyl)-ethyl]-acetamide

2,2,2-Trifluoro-N-[2-(4-nitro-phenyl)-ethyl]-acetamide

Cat. No. B8677488
M. Wt: 262.18 g/mol
InChI Key: TXKHTPYMJBUBHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07807673B2

Procedure details

2,2,2-Trifluoro-N-[2-(4-nitrophenyl)ethyl]acetamide (21.9 g, 83.4 mmol) was dissolved in HOAc (80 mL) and sulfuric acid (120 mL) and paraformaldehyde (4.0 g, 125 mmol) were added at rt. The solution was stirred at rt for 24 h. The reaction was poured cautiously into approximately 1 L of ice with stirring. The resulting suspension of brown sludge was extracted into EtOAc. The organic was washed with saturated aqueous NaHCO3, brine and dried over MgSO4. The solvent was removed and the brown solid was triturated with hexanes. The brown solid was dried under vacuum and provided 15 g (66%) of the desired tetrahydroisoquinoline product. 1H NMR (400 MHz, DMSO-d6) δ 8.25 (d, J=27.0 Hz, 1H), 8.05 (m, 1H), 7.47 (d, J=8.5 Hz, 1H), 4.88 (d, J=18.1 Hz, 2H), 3.81 (m, 2H), 3.06-2.97 (m, 2H).
Quantity
21.9 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:18])([F:17])[C:3]([NH:5][CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][CH:9]=1)=[O:4].S(=O)(=O)(O)O.[CH2:24]=O>CC(O)=O>[N+:14]([C:11]1[CH:12]=[C:13]2[C:8]([CH2:7][CH2:6][N:5]([C:3](=[O:4])[C:2]([F:17])([F:18])[F:1])[CH2:24]2)=[CH:9][CH:10]=1)([O-:16])=[O:15]

Inputs

Step One
Name
Quantity
21.9 g
Type
reactant
Smiles
FC(C(=O)NCCC1=CC=C(C=C1)[N+](=O)[O-])(F)F
Name
Quantity
80 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
120 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
4 g
Type
reactant
Smiles
C=O
Step Three
Name
ice
Quantity
1 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at rt for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring
ADDITION
Type
ADDITION
Details
The resulting suspension of brown sludge
EXTRACTION
Type
EXTRACTION
Details
was extracted into EtOAc
WASH
Type
WASH
Details
The organic was washed with saturated aqueous NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the brown solid was triturated with hexanes
CUSTOM
Type
CUSTOM
Details
The brown solid was dried under vacuum

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C2CCN(CC2=C1)C(C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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